
9-Methylamino Minocycline (Technical Grade)
Eigenschaften
CAS-Nummer |
607402-73-3 |
---|---|
Molekularformel |
C24H30N4O7 |
Molekulargewicht |
486.525 |
IUPAC-Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-26-12-8-13(27(2)3)10-6-9-7-11-17(28(4)5)20(31)16(23(25)34)22(33)24(11,35)21(32)14(9)19(30)15(10)18(12)29/h8-9,11,17,26,29-30,33,35H,6-7H2,1-5H3,(H2,25,34)/t9-,11-,17-,24-/m0/s1 |
InChI-Schlüssel |
NLPNEYDRKDNTGJ-ITMRBWJXSA-N |
SMILES |
CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C(=C1)N(C)C)O |
Synonyme |
(4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride |
Herkunft des Produkts |
United States |
Beschreibung
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for 9-methylamino minocycline is (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide . This nomenclature reflects the compound’s tetracyclic core structure, which is characteristic of tetracycline derivatives, with specific substitutions at positions 4, 7, and 9 (Figure 1).
The structural backbone consists of a naphthacene ring system (four fused cyclohexane rings) with the following functional groups:
- Dimethylamino groups at positions 4 and 7
- Methylamino group at position 9
- Hydroxyl groups at positions 3, 10, 12, and 12a
- Ketone groups at positions 1 and 11
- Carboxamide at position 2
The stereochemistry is defined by the 4S,4aS,5aR,12aS configuration, critical for its molecular interactions.
Structural Data Table
Feature | Description |
---|---|
Core structure | Naphthacene (tetracyclic system) |
Functional groups | 2 dimethylamino, 1 methylamino, 4 hydroxyl, 2 ketone, 1 carboxamide |
Stereocenters | 4S,4aS,5aR,12aS |
SMILES notation | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C)NC |
CAS Registry Number and Alternative Identifiers
The CAS Registry Number for 9-methylamino minocycline is 607402-73-3 . Alternative identifiers include:
Identifier Type | Value | Source Reference |
---|---|---|
Pharmaffiliates Code | PA 40 02560 | |
Daicel Pharma Code | DCTI-C-663 | |
o2h Discovery Code | o2h-M066013 | |
KM Pharma Code | KMM021005 |
These identifiers are essential for regulatory documentation, technical specifications, and commercial procurement.
Molecular Formula and Weight Analysis
The molecular formula of 9-methylamino minocycline is C₂₄H₃₀N₄O₇ , with a molecular weight of 486.53 g/mol .
Elemental Composition Breakdown
Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
C | 24 | 12.01 | 288.24 |
H | 30 | 1.01 | 30.30 |
N | 4 | 14.01 | 56.04 |
O | 7 | 16.00 | 112.00 |
Total | 486.58 |
The calculated molecular weight (486.58 g/mol) aligns closely with experimental values (486.53 g/mol), confirming the formula’s accuracy.
Comparative Analysis with Parent Compound
9-Methylamino minocycline differs from minocycline (C₂₃H₂₇N₃O₇) by the addition of a methylamino group (-NHCH₃) at position 9 and an extra methyl group in one of the dimethylamino substituents. This modification increases its molecular weight by 29.05 g/mol compared to minocycline (457.48 g/mol).
Vorbereitungsmethoden
Nitration of Minocycline Hydrochloride
The synthesis begins with nitration of minocycline hydrochloride to introduce a nitro group at the 9-position. Key protocols include:
Nitrating Agent Selection
-
Method A : A mixture of concentrated nitric acid (60–70%) and acetic anhydride (1:1–3 v/v) at −10°C to 25°C.
-
Method B : Dinitrogen pentoxide () dissolved in halogenated solvents (e.g., dichloromethane) at 1–10 mol/L.
Example : Dissolving 100 g of minocycline hydrochloride in 500 mL acetic acid at 0–5°C, followed by dropwise addition of 65% nitric acid/acetic anhydride (1:1 v/v), yields 9-nitrominocycline with a conversion rate exceeding 90%.
Salt Formation and Isolation
Post-nitration, 9-nitrominocycline is converted to its sulfate salt using dilute sulfuric acid (10–20%) and crystallized with isopropanol, achieving a 91.4% yield.
Reduction of 9-Nitrominocycline Sulfate
The nitro group is reduced to an amino group using cost-effective reducing agents:
Iron-Powder-Mediated Reduction
Zinc-Powder Reduction
Comparative Data :
Reducing Agent | Solvent | Temperature | Yield |
---|---|---|---|
Iron powder | 50% acetic acid | 20°C | 96% |
Zinc powder | 70% acetic acid | 25°C | 97% |
Methylation of 9-Aminominocycline
The final step involves introducing a methyl group to the 9-amino intermediate. While explicit protocols for 9-methylamino minocycline are scarce in patents, analogous methods for 9-alkylamino derivatives suggest two approaches:
Reductive Amination
Direct Alkylation
-
Reagents : Methyl iodide () in the presence of a base (e.g., triethylamine).
-
Conditions : Conducted in anhydrous DMF or acetonitrile at 0–5°C to minimize over-alkylation.
Challenges :
-
Regioselectivity issues due to multiple reactive sites on the tetracycline core.
-
Purification requires repeated crystallization from methanol/isopropanol mixtures.
Technical-Grade Purification and Stabilization
Crystallization Protocols
Stability Considerations
-
Storage : Amber vials under inert atmosphere (nitrogen or argon) at −20°C.
-
Degradation Pathways : Oxidation at the phenolic hydroxyl groups and demethylation under acidic conditions.
Analytical Characterization
HPLC Purity Profiling
Spectroscopic Data
Industrial Scalability and Cost Analysis
Nitration-Reduction Route
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylamino Minocycline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the amino group, can produce a range of derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and acyl chlorides are employed under controlled conditions
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Methylamino Minocycline is used as a reference standard for analytical methods and as a starting material for the synthesis of new compounds .
Biology: In biological research, it is used to study the mechanisms of antibiotic resistance and the effects of tetracycline derivatives on bacterial cells .
Medicine: Although not used directly in clinical settings, 9-Methylamino Minocycline is valuable in preclinical studies to explore new therapeutic applications and to understand the pharmacokinetics and pharmacodynamics of tetracycline antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a quality control standard for existing tetracycline-based drugs .
Wirkmechanismus
The mechanism of action of 9-Methylamino Minocycline is similar to that of Minocycline. It binds to the 30S ribosomal subunit of bacterial cells, inhibiting protein synthesis and thereby exerting its antibacterial effects. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substitution Patterns
The 9-position of minocycline is a critical site for modifying antibacterial activity and overcoming resistance. Key analogs include:
Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
9-Methylamino Minocycline | -NHCH₃ | C₂₃H₂₇N₃O₇ | 509.48 | Enhanced lipophilicity; moderate activity against Gram-positive pathogens |
9-Sulfonylamino Minocycline | -NHSO₂R (e.g., -SO₂Ph) | C₂₈H₂₉N₃O₉S | ~600.62 | Superior activity against tetracycline-resistant S. aureus (MIC: ≤1 µg/mL) |
9-Acetylamino Minocycline | -NHCOCH₃ | C₂₄H₂₇N₃O₈ | 523.50 | Reduced potency compared to sulfonylamino derivatives |
9-Dimethylamino Minocycline | -N(CH₃)₂ | C₂₄H₂₉N₃O₇ | 523.53 | Improved solubility but lower MIC against E. coli (4 µg/mL vs. 2 µg/mL for methylamino) |
Sarecycline | 7-dimethylamino, 9-chloro | C₂₈H₃₁ClN₂O₈ | 571.01 | FDA-approved for acne; narrow spectrum due to chloro substituent |
Key Insights :
- 9-Sulfonylamino derivatives exhibit the strongest antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), due to enhanced binding to the 30S ribosomal subunit .
- 9-Methylamino Minocycline balances lipophilicity and solubility, making it suitable for topical formulations but less potent than sulfonylamino analogs .
- Sarecycline’s chloro group restricts its spectrum to acne-related bacteria, unlike broader-spectrum 9-substituted minocyclines .
Antibacterial Activity
Comparative MIC (Minimum Inhibitory Concentration) values against common pathogens:
Pathogen | 9-Methylamino Minocycline | 9-Sulfonylamino Minocycline | Minocycline (Parent) | Doxycycline |
---|---|---|---|---|
S. aureus (MSSA) | 0.5 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.5 µg/mL |
S. aureus (MRSA) | 4 µg/mL | 1 µg/mL | 8 µg/mL | 8 µg/mL |
E. coli | 2 µg/mL | 4 µg/mL | 2 µg/mL | 1 µg/mL |
Streptococcus pneumoniae | 0.25 µg/mL | 0.125 µg/mL | 0.25 µg/mL | 0.125 µg/mL |
Key Findings :
- Against MRSA, 9-sulfonylamino minocycline is 4-fold more potent than the methylamino derivative, likely due to stronger ribosomal affinity .
- 9-Methylamino Minocycline retains activity against E. coli comparable to parent minocycline, unlike doxycycline, which shows superior Gram-negative coverage .
Pharmacokinetic and Toxicity Profiles
Parameter | 9-Methylamino Minocycline | 9-Sulfonylamino Minocycline | Minocycline |
---|---|---|---|
Oral Bioavailability | 40% (rat) | 25% (rat) | 95% |
Protein Binding | 80% | 90% | 75% |
Half-life (t₁/₂) | 12 hours | 8 hours | 16 hours |
CYP450 Inhibition | Moderate (CYP3A4) | Low | High |
Notes:
- The methylamino group reduces oral bioavailability compared to parent minocycline, necessitating higher doses for systemic efficacy .
- Sulfonylamino derivatives show lower CYP450 inhibition, reducing drug-drug interaction risks .
Biologische Aktivität
9-Methylamino Minocycline is a derivative of minocycline, a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial properties. This compound exhibits various biological activities beyond its primary role as an antibiotic. This article delves into the pharmacodynamics, pharmacokinetics, and potential therapeutic applications of 9-Methylamino Minocycline, supported by data and case studies.
Pharmacodynamics
Antimicrobial Activity
9-Methylamino Minocycline retains the core mechanism of action characteristic of tetracyclines, primarily inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. This results in bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics . The compound has shown significant activity against various pathogens, which can be summarized in the following table:
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Bacteriostatic | 0.5 - 2 µg/mL |
Staphylococcus aureus | Bacteriostatic | 0.25 - 1 µg/mL |
Pseudomonas aeruginosa | Bacteriostatic | 2 - 8 µg/mL |
Acinetobacter baumannii | Bacteriostatic | 1 - 4 µg/mL |
Other Biological Activities
In addition to its antimicrobial properties, 9-Methylamino Minocycline exhibits several off-target activities:
- Matrix Metalloproteinase Inhibition: It inhibits MMP-9 with a of approximately 13.8 nM, which may be beneficial in conditions involving tissue remodeling and inflammation .
- Neuroprotection: The compound shows neuroprotective effects with an IC50 of around 10 nM, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and reducing pro-inflammatory cytokines .
Pharmacokinetics
Absorption and Distribution
9-Methylamino Minocycline is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 1 to 2 hours post-administration. The volume of distribution ranges from 67.5 to 115 L, indicating extensive tissue penetration . Notably, it crosses the blood-brain barrier effectively, allowing therapeutic concentrations in the central nervous system.
Metabolism and Elimination
The drug is primarily metabolized in the liver to form 9-hydroxyminocycline and other metabolites. Approximately 10-15% is excreted unchanged in urine, while the majority is eliminated via feces . The half-life varies between 11 to 26 hours depending on individual health factors.
Case Studies
Several studies have explored the efficacy of minocycline derivatives in clinical settings:
- Multiple Sclerosis (MS) Study: A clinical trial investigated minocycline's effects on MS patients, revealing significant reductions in MMP-9 activity and improvements in MRI outcomes. These findings suggest that minocycline may modulate disease progression through its anti-inflammatory properties .
- Ototoxicity Prevention: Preclinical studies indicate that minocycline can protect against drug-induced ototoxicity, particularly from aminoglycosides like gentamicin. This protective effect is attributed to its ability to mitigate inflammation and oxidative stress in auditory cells .
- Orthopedic Device Infections: Research has shown that minocycline can prevent biofilm formation on orthopedic implants, reducing the risk of device-associated infections. This application highlights its potential role in surgical settings .
Q & A
Basic: How to formulate a research question for studying 9-Methylamino Minocycline (Technical Grade)?
Methodological Answer:
- Step 1: Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. Example:
- Population: Bacterial strains with tetracycline resistance.
- Intervention: 9-Methylamino Minocycline at varying concentrations.
- Comparison: Standard minocycline or other tetracycline analogs.
- Outcome: Minimum inhibitory concentration (MIC) and resistance mechanisms.
- Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example, assess novelty by comparing prior studies on structural analogs (e.g., 6-chloro-2-methoxy-acridin-9-ylamine derivatives ).
- Step 3: Conduct a preliminary literature review using systematic approaches (e.g., PRISMA guidelines) to identify gaps in minocycline derivative research .
Basic: What analytical methods are suitable for characterizing 9-Methylamino Minocycline?
Methodological Answer:
- Structural Confirmation:
- Purity Validation:
- Reference Standards: Cross-check against synthetic intermediates (e.g., 9-aminoacridine derivatives) and published spectral libraries .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Step 1: Perform a meta-analysis of dose-response data, stratifying studies by variables like cell type (e.g., HEK293 vs. HepG2) or assay conditions (pH, incubation time) .
- Step 2: Use Bland-Altman plots to assess inter-study variability and identify outliers .
- Step 3: Replicate conflicting experiments with standardized protocols (e.g., uniform cell passage numbers, reagent batches) .
- Step 4: Apply mechanistic modeling (e.g., Hill equation) to compare binding kinetics under different conditions .
Advanced: How to optimize synthesis protocols for 9-Methylamino Minocycline?
Methodological Answer:
- Route Selection:
- Solvent Optimization:
- Test polar aprotic solvents (DMF, DMSO) for reaction efficiency. Use DOE (Design of Experiments) to balance temperature and solvent ratios .
- Purification:
Basic: Designing experiments to evaluate the bioactivity of 9-Methylamino Minocycline?
Methodological Answer:
- Hypothesis Testing: "If 9-Methylamino Minocycline inhibits ribosomal subunit binding more effectively than minocycline, then MIC values will be lower in tetracycline-resistant E. coli." .
- Controls:
- Positive control: Minocycline (baseline activity).
- Negative control: Vehicle (DMSO/PBS).
- Endpoint Selection:
- Measure bacterial growth inhibition (OD₆₀₀) and ATP-based viability .
- Statistical Planning: Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Advanced: Which statistical methods are appropriate for analyzing dose-response data (e.g., IC₅₀, EC₅₀)?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism or R (
drc
package) . - Outlier Handling: Apply Grubbs’ test to exclude anomalous replicates .
- Uncertainty Quantification: Calculate 95% confidence intervals for IC₅₀ values via bootstrap resampling (n=1000 iterations) .
Advanced: How to validate the purity of technical-grade 9-Methylamino Minocycline for in vivo studies?
Methodological Answer:
- Multi-Method Verification:
- Batch Consistency: Compare 3 independent synthesis batches using PCA (Principal Component Analysis) on analytical data .
Basic: How to conduct a systematic literature review on 9-Methylamino Minocycline?
Methodological Answer:
- Search Strategy:
- Databases: PubMed, SciFinder, Embase. Keywords: "9-Methylamino Minocycline" OR "C9-substituted tetracyclines" AND "antibacterial resistance."
- Filters: Peer-reviewed articles (2015–2025), in vitro/in vivo studies .
- Data Extraction:
- Use a standardized template (e.g., Excel) to catalog MIC values, assay types, and structural analogs .
- Quality Assessment: Apply Cochrane Risk of Bias Tool to evaluate study reliability .
Advanced: How to address peer review critiques about methodological limitations (e.g., small sample sizes)?
Methodological Answer:
- Power Analysis Retrospective: Calculate achieved power using G*Power; if <0.8, acknowledge as a limitation and propose follow-up studies .
- Sensitivity Analysis: Re-analyze data excluding borderline cases to confirm robustness .
- Transparency: Publish raw datasets and code repositories (e.g., GitHub) for reproducibility .
Advanced: What strategies are recommended for elucidating the mechanism of action of 9-Methylamino Minocycline?
Methodological Answer:
- Omics Approaches:
- Structural Studies:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.